Colon Cancer Cytotoxicity: Anticancer agent 209 vs. Doxorubicin in SW620 and HCT116 Cell Lines
In a direct head-to-head MTT assay, Anticancer agent 209 (compound 1) was evaluated against the standard chemotherapeutic Doxorubicin (Dox) using two human colon cancer cell lines, SW620 and HCT116, at concentrations of 25, 100, 200, and 500 µg/mL over 24 hours . At the highest tested dose of 500 µg/mL, Anticancer agent 209 killed approximately 56% of SW620 cells, a value near the killing efficacy of Doxorubicin at the same concentration. Against HCT116 cells, Anticancer agent 209 achieved over 70% cell kill at 500 µg/mL, outperforming Doxorubicin in this cell line . The dose-response relationship confirms increasing inhibition with increasing compound concentration for both cell lines, providing a quantitative benchmark for procurement decisions where colon cancer model activity is required.
| Evidence Dimension | Cytotoxicity (% cell kill) against human colon cancer cell lines by MTT assay, 24 h exposure |
|---|---|
| Target Compound Data | SW620: ~56% cell kill at 500 µg/mL; HCT116: >70% cell kill at 500 µg/mL |
| Comparator Or Baseline | Doxorubicin (positive control): SW620 ~56% cell kill at 500 µg/mL; HCT116 <70% cell kill at 500 µg/mL |
| Quantified Difference | SW620: approx. equivalent; HCT116: Anticancer agent 209 superior (cell kill >70% vs. <70% for Doxorubicin) |
| Conditions | SW620 and HCT116 human colon cancer cell lines; MTT assay; 5,000 cells/well; 24 h incubation at 37°C, 5% CO2; compound concentrations: 25, 100, 200, 500 µg/mL; detection at 490 nm (microplate reader) |
Why This Matters
This head-to-head data allows procurement teams to select Anticancer agent 209 over generic cytotoxic compounds when colon cancer cytotoxicity comparable to or exceeding Doxorubicin is required, particularly for HCT116-based assays.
